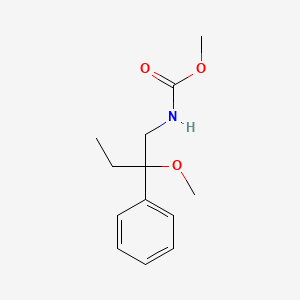
Methyl (2-methoxy-2-phenylbutyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl (2-methoxy-2-phenylbutyl)carbamate” is a carbamate compound . Carbamates are derived from carbamic acid and have the general structure R1O(C=O)NR2R3, where R1 is usually an alkyl or aryl group and R2, R3 are usually hydrogen atoms . They are used in a variety of applications, including as insecticides, herbicides, and fungicides .
Aplicaciones Científicas De Investigación
Green Chemistry Applications
A study by Gao et al. (2007) focused on a non-phosgene route for the synthesis of methyl N-phenyl carbamate from dimethyl carbonate and N,N'-diphenyl urea under mild conditions. This approach presents an environmentally benign alternative to traditional methods involving hazardous phosgene, highlighting the potential of Methyl (2-methoxy-2-phenylbutyl)carbamate in green chemical syntheses (Gao, Li, Zhang, & Zhang, 2007).
Polymer Chemistry Applications
Lu et al. (2002) investigated the reactivity of model urethane compounds with various functional groups, which is relevant for understanding and improving the reactive compatibilization of thermoplastic polyurethane blends. This research is crucial for the development of materials with tailored properties, where this compound derivatives could play a role in enhancing polymer blend interactions (Lu, Hoye, & Macosko, 2002).
Biochemical Applications
Research into the metabolism and modification of carbamates, including derivatives similar to this compound, reveals their biochemical transformations. Knaak (1971) detailed how methylcarbamate insecticides undergo various metabolic processes, such as hydrolysis and oxidation, in biological systems. Understanding these processes is vital for developing safer pesticides and studying their environmental impact (Knaak, 1971).
Safety and Hazards
Propiedades
IUPAC Name |
methyl N-(2-methoxy-2-phenylbutyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-4-13(17-3,10-14-12(15)16-2)11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIQNLCVRNTZHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)OC)(C1=CC=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
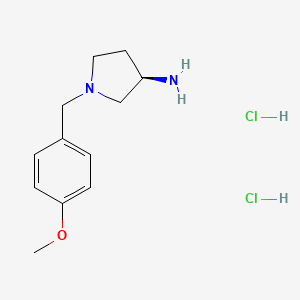
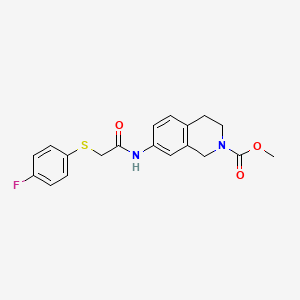
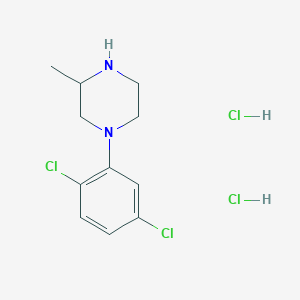
![3-(2-chlorophenyl)-N-(2-methoxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2673421.png)
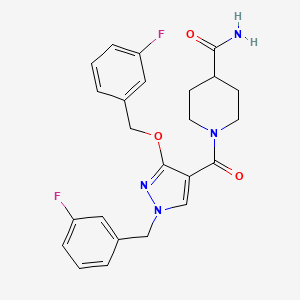
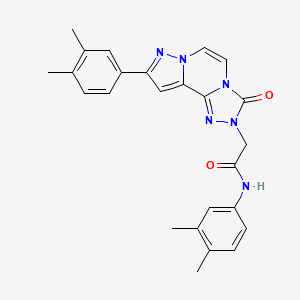
![8-Prop-2-enoyl-1-oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2673425.png)

![2-(2,6-Dimethylpyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2673427.png)
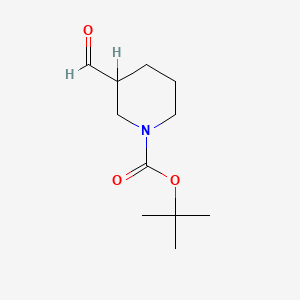
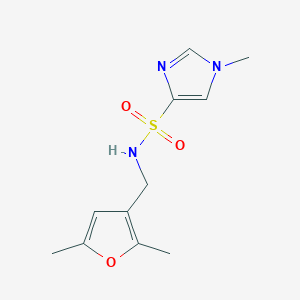
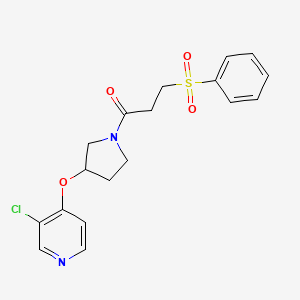
![4-[1-[4-(3-Chlorophenyl)benzoyl]azetidin-3-yl]piperazin-2-one](/img/structure/B2673435.png)
![2-Methyl-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B2673437.png)
